molecular formula C13H16ClN3O B1654764 5-Chloro-2-(1,4)diazepan-1-yl-7-methyl-benzooxazole CAS No. 270917-08-3

5-Chloro-2-(1,4)diazepan-1-yl-7-methyl-benzooxazole

Cat. No.: B1654764
CAS No.: 270917-08-3
M. Wt: 265.74 g/mol
InChI Key: QPKABSXJDCZNKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ME-3412, also known as 5-chloro-2-(1,4-diazacycloheptan-1-yl)-7-methylbenzoxazole, is a small molecule drug developed by Meiji Seika Pharma Co., Ltd. It is a partial agonist of the serotonin 3 (5-HT3) receptor and is primarily investigated for its potential therapeutic use in treating irritable bowel syndrome .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ME-3412 involves several steps, starting with the preparation of the benzoxazole core. The key steps include:

    Formation of the Benzoxazole Core: This involves the cyclization of an appropriate precursor under acidic or basic conditions.

    Introduction of the Diazacycloheptane Moiety: This step involves the nucleophilic substitution reaction where the diazacycloheptane group is introduced to the benzoxazole core.

    Chlorination and Methylation: The final steps involve the selective chlorination and methylation of the benzoxazole ring to yield ME-3412.

Industrial Production Methods

Industrial production of ME-3412 follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

ME-3412 undergoes several types of chemical reactions, including:

    Oxidation: ME-3412 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the benzoxazole ring.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing or modifying functional groups on the benzoxazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different pharmacological properties.

Scientific Research Applications

ME-3412 has several scientific research applications:

    Chemistry: It is used as a model compound for studying the structure-activity relationship of 5-HT3 receptor agonists.

    Biology: ME-3412 is used in research to understand the role of 5-HT3 receptors in gastrointestinal function.

    Medicine: It is being investigated for its potential therapeutic use in treating irritable bowel syndrome and other digestive system disorders.

    Industry: ME-3412 serves as a reference compound in the development of new drugs targeting the 5-HT3 receptor.

Mechanism of Action

ME-3412 exerts its effects by acting as a partial agonist of the serotonin 3 (5-HT3) receptor. It binds to the receptor and activates it, but to a lesser extent compared to full agonists. This partial activation helps in modulating the gastrointestinal motility and secretion, providing relief from symptoms of irritable bowel syndrome without causing significant constipation .

Comparison with Similar Compounds

Similar Compounds

    Alosetron: A 5-HT3 receptor antagonist used for treating irritable bowel syndrome.

    Ondansetron: Another 5-HT3 receptor antagonist used primarily for preventing nausea and vomiting.

Uniqueness of ME-3412

ME-3412 is unique due to its partial agonist activity at the 5-HT3 receptor, which allows it to provide therapeutic benefits with a lower risk of side effects such as constipation, which is commonly associated with full antagonists like alosetron .

Properties

CAS No.

270917-08-3

Molecular Formula

C13H16ClN3O

Molecular Weight

265.74 g/mol

IUPAC Name

5-chloro-2-(1,4-diazepan-1-yl)-7-methyl-1,3-benzoxazole

InChI

InChI=1S/C13H16ClN3O/c1-9-7-10(14)8-11-12(9)18-13(16-11)17-5-2-3-15-4-6-17/h7-8,15H,2-6H2,1H3

InChI Key

QPKABSXJDCZNKQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1OC(=N2)N3CCCNCC3)Cl

Canonical SMILES

CC1=CC(=CC2=C1OC(=N2)N3CCCNCC3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere, a suspension of 5-chloro-2-mercapto-7-methylbenzoxazole (70 g, 35 mol) in toluene (1.4 L) was added with homopiperazine (70 g, 0.35 mol) with stirring, and then the mixture was heated under reflux for 3 hours. The reaction mixture was cooled to room temperature, and poured into a mixture of ethyl acetate (0.7 L) and water (0.7 L). The mixture was added dropwise with 6 N hydrochloric acid (55 mL) with stirring to adjust its pH to 7.5. The separated organic layer was washed with water (1.2 L). The remaining organic layer was added with water (1.2 L), and then added dropwise with 6 N hydrochloric acid with stirring to adjust its pH to 1–1.5. The separated aqueous layer was added with ethyl acetate (1.4 L), and then added with 5 N aqueous sodium hydroxide (180 mL) with stirring to adjust its pH to 8.0. The separated organic layer was washed with water (1.4 L), and dried anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to obtain the title compound as a crude product (59 g). A solution of the crude product in ethyl acetate (1.2 L) was added with activated carbon (1.5 g), and the mixture was stirred for 30 minutes at room temperature. Then, the activated carbon was removed by filtration, and the solvent was evaporated under reduced pressure. The resultant solid was added with acetonitrile (177 mL), and was dissolved by warming the mixture to 60 C.° with stirring. The resultant uniform solution was left stand for cooling to room temperature over 1 hour, and then further cooled to 5 C.° The deposited crystals were collected by filtration, and dried under reduced pressure at 40 C.° for 4 hours to obtain the title compound (34 g).
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
1.4 L
Type
solvent
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
0.7 L
Type
reactant
Reaction Step Three
Name
Quantity
0.7 L
Type
solvent
Reaction Step Three
Quantity
55 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.